N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide

Description

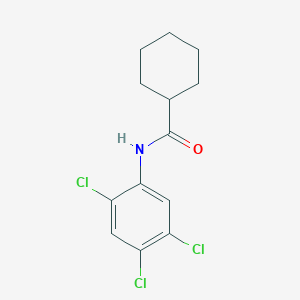

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is an organic compound characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2,4,5-trichlorophenyl group

Properties

IUPAC Name |

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl3NO/c14-9-6-11(16)12(7-10(9)15)17-13(18)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVNYYUHPKUOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide typically involves the reaction of 2,4,5-trichloroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and removal of by-products is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes or receptors, modulating their activity and resulting in desired therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4-dichlorophenyl)cyclohexanecarboxamide

- N-(2,5-dichlorophenyl)cyclohexanecarboxamide

- N-(3,4,5-trichlorophenyl)cyclohexanecarboxamide

Uniqueness

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three chlorine atoms at the 2, 4, and 5 positions enhances its reactivity and potential interactions with biological targets compared to similar compounds with different substitution patterns.

Biological Activity

N-(2,4,5-trichlorophenyl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a trichlorophenyl group. The presence of three chlorine atoms at positions 2, 4, and 5 on the phenyl ring enhances its reactivity and potential interactions with biological targets. This unique substitution pattern differentiates it from similar compounds, potentially leading to distinct biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to modulate enzyme activity and receptor interactions, which can lead to various therapeutic effects. Specifically, it may inhibit certain enzymes involved in metabolic pathways or interfere with receptor signaling cascades that are crucial for cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against both Staphylococcus aureus and Escherichia coli, with the latter showing greater susceptibility at equivalent concentrations.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways. For instance, in vitro assays have shown that this compound can inhibit the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the minimum inhibitory concentration (MIC) of this compound against various bacterial strains. The results indicated an MIC value of 50 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

- Cytotoxicity in Cancer Cells : In another investigation focusing on cancer therapy, this compound was tested on cancer cell lines. The IC50 values were determined to be approximately 30 µg/mL for HeLa cells and 25 µg/mL for MCF-7 cells, indicating a promising cytotoxic effect against these cancer types .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| N-(2,4-dichlorophenyl)cyclohexanecarboxamide | Moderate | Low | Fewer chlorine substitutions |

| N-(3-chlorophenyl)cyclohexanecarboxamide | Low | Moderate | Different positioning of chlorine |

| This compound | High | High | Enhanced reactivity due to multiple chlorines |

This table illustrates that while other compounds may exhibit some level of biological activity, the presence of three chlorine atoms in this compound significantly enhances both its antimicrobial and anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.